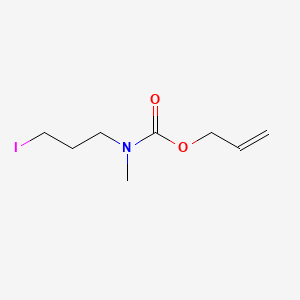
1-(Alloc-(methyl)amino)-3-iodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Alloc protecting group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Deprotection: The primary amine derivative after removal of the Alloc group.
Applications De Recherche Scientifique
1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Alloc-protected amines: Such as N-Alloc-aniline, which also features the Alloc protecting group.
N-Boc-protected amines: Like N-Boc-aniline, which uses a tert-butoxycarbonyl (Boc) group instead of Alloc.
N-Cbz-protected amines: Such as N-Cbz-aniline, which uses a benzyloxycarbonyl (Cbz) group.
Uniqueness
1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.
Propriétés
Formule moléculaire |
C8H14INO2 |
|---|---|
Poids moléculaire |
283.11 g/mol |
Nom IUPAC |
prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3 |
Clé InChI |
KGHDKOWHZJBTGE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCI)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



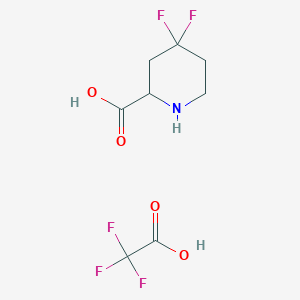

![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
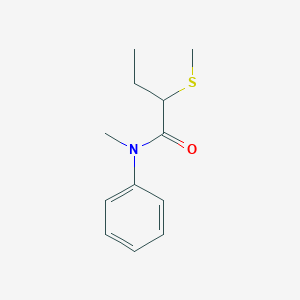
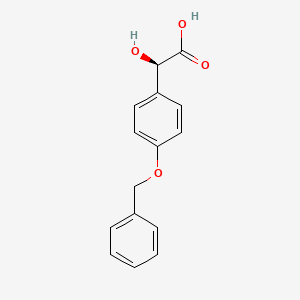
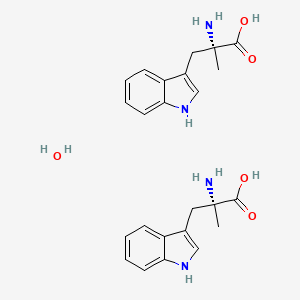
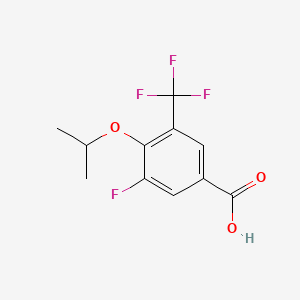
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
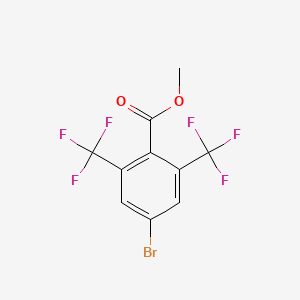
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
